molecular formula C12H25ClN2O2 B1378934 4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride CAS No. 1523618-21-4

4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

Cat. No.: B1378934
CAS No.: 1523618-21-4
M. Wt: 264.79 g/mol
InChI Key: HSUPLVYPVUYJAO-UHFFFAOYSA-N
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Description

The compound “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” likely belongs to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a piperidine ring with a Boc-protected aminomethyl group at the 4-position .


Chemical Reactions Analysis

Boc-protected amines are often used in peptide synthesis because the Boc group can be removed under mildly acidic conditions without affecting other functional groups .

Scientific Research Applications

Photodynamic Therapy Enhancement

One study discusses the pretreatment strategies to enhance Protoporphyrin IX accumulation for improving the efficacy of photodynamic therapy, highlighting the importance of chemical modifications for medical applications (Gerritsen et al., 2008).

Photocatalytic Applications

Another area of interest is the development of photocatalysts for environmental applications. Research on (BiO)2CO3-based materials, including modification strategies to enhance their photocatalytic performance, showcases the relevance of chemical innovation for environmental remediation (Ni et al., 2016).

Analytical Methods in Marine Samples

The advancement in analytical methods for determining sugars in marine samples reflects the importance of chemical analysis techniques in understanding biogeochemical cycles and environmental science (Panagiotopoulos & Sempéré, 2005).

Drug Development and Pharmacology

The use of chemical compounds in drug development, particularly for enhancing drug delivery and therapeutic efficacy, is another crucial area. Studies on various compounds illustrate the ongoing research in pharmacology and drug design to address health challenges (Hayes, 2006).

Material Science and Nanoparticle Fabrication

The fabrication and application potential of various chemical compounds in creating materials with unique properties, such as nanoparticles for drug delivery, underscores the role of chemical synthesis in material science (Petzold-Welcke et al., 2014).

Mechanism of Action

Target of Action

It’s known that this compound is a valuable building block in organic synthesis , particularly in the Suzuki–Miyaura cross-coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound’s interaction with its targets results in the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is widely used in organic synthesis to create carbon–carbon bonds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and functionalities .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The efficacy and stability of “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” can be influenced by various environmental factors. These include the presence of a palladium catalyst and the specific conditions under which the Suzuki–Miyaura cross-coupling reaction occurs . The compound is known for its stability and functional group tolerance, which contributes to its wide applicability in different reaction conditions .

Safety and Hazards

Boc-protected amines can cause skin and eye irritation. They should be handled with appropriate personal protective equipment, and any exposure should be treated as per the safety data sheet .

Future Directions

The development of new synthetic methods for Boc-protected amines is an active area of research. These compounds are important building blocks in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules .

Properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPLVYPVUYJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 2
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 3
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 4
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 5
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Reactant of Route 6
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride

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